molecular formula C10H11N5S B6471092 2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine CAS No. 2640954-48-7

2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B6471092
CAS No.: 2640954-48-7
M. Wt: 233.30 g/mol
InChI Key: VDVQCFHPOZBZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine features a pyrimidine backbone with a methylsulfanyl (–SCH₃) group at position 2 and a substituted amine at position 2. The amine is further functionalized with a (pyrimidin-2-yl)methyl group, introducing a second pyrimidine moiety.

Properties

IUPAC Name

2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c1-16-10-13-6-3-8(15-10)14-7-9-11-4-2-5-12-9/h2-6H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQCFHPOZBZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N4S
  • Molecular Weight : 236.31 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • The compound demonstrates significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, it reduces the availability of tetrahydrofolate, essential for the synthesis of nucleotides, thereby hindering cancer cell proliferation .
    • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells .
  • Anti-inflammatory Effects
    • Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
    • The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and psoriasis .
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism may involve disrupting microbial cell wall synthesis or function .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits DHFR; cytotoxic to cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines; inhibits COX
AntimicrobialActive against various bacterial and fungal strains

Table 2: Structure–Activity Relationship (SAR)

Compound VariantBiological ActivityObservations
2-(Methylsulfanyl)-N-(pyrimidin-2-yl)methyl-pyrimidin-4-amineStrong DHFR inhibitionHigh affinity; effective in cancer models
N-Methylated variantReduced activityMethylation decreases binding affinity
Sulfide substitutionEnhanced anti-inflammatory effectsIncreased inhibition of COX

Case Studies

  • Study on Anticancer Potential : A study conducted on the effects of this compound on human melanoma cells reported a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
  • Anti-inflammatory Research : In a model of acute inflammation in mice, administration of the compound led to a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds containing pyrimidine rings exhibit anticancer properties. The presence of the methylsulfanyl group may enhance these effects by improving the compound's solubility and bioavailability.
    • A study demonstrated that similar pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential for further exploration in this area .
  • Antimicrobial Properties :
    • Pyrimidine derivatives have been reported to possess antimicrobial activity. The specific structure of 2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine may contribute to its efficacy against bacterial strains and fungi.
    • Case studies have shown that modifications on the pyrimidine core can lead to enhanced activity against resistant bacterial strains, indicating a promising avenue for developing new antibiotics .
  • Enzyme Inhibition :
    • Compounds with similar structures have been studied as inhibitors of various enzymes, including kinases involved in cancer progression. The ability of this compound to interact with specific targets could lead to the development of novel therapeutic agents aimed at modulating enzyme activity .

Case Study 1: Anticancer Screening

A recent study evaluated a series of pyrimidine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as lead compounds for drug development .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of the compound were tested against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting effective antimicrobial activity. Modifications in the side chains were found to enhance potency against specific strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Sulfur-Containing Pyrimidine Derivatives

N-((2-(Trifluoromethyl)pyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4-amine (AWG117) Structure: Thienopyrimidine core with a trifluoromethylpyridylmethyl substituent. Synthesis: Prepared via nucleophilic substitution of 4-chlorothieno[3,2-d]pyrimidine with (2-(trifluoromethyl)pyridin-3-yl)methanamine in butanol (77% yield) . Key Differences: Replaces the pyrimidinylmethyl group with a pyridylmethyl moiety and incorporates a trifluoromethyl group. The thienopyrimidine core may enhance aromatic stacking compared to the parent pyrimidine.

(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Structure : Shares the 2-(methylsulfanyl)pyrimidin-4-yl group but links it to a pyrazole-tetrahydrofuran system.
  • Crystallography : The pyrimidine and pyrazole rings are nearly coplanar (dihedral angle = 6.4°), stabilized by intramolecular N–H⋯N hydrogen bonds. The tetrahydrofuran group enhances solubility .
  • Key Differences : The tetrahydrofuran substituent introduces chirality and polar functionality, contrasting with the aromatic pyrimidinylmethyl group in the target compound.

6-Ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine (EDM) Structure: Methylsulfonyl (–SO₂CH₃) group at position 2 and dimethylamine at position 4.

Aromatic Amine-Substituted Pyrimidines

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Structure: Pyrimidine core with fluorophenyl and methoxyphenylaminomethyl substituents. Activity: Exhibits antimicrobial properties, attributed to hydrogen bonding (N–H⋯N) and aromatic interactions . Key Differences: Bulky phenyl groups may reduce solubility compared to the target compound’s pyrimidinylmethyl group.

N-Phenyl-4-(4-pyridyl)-2-pyrimidineamine Derivatives

  • Structure : Pyrimidine linked to pyridyl and phenyl groups.
  • Applications : Used as agrochemicals and antifungals, highlighting the pyrimidine scaffold’s versatility .

Structural and Functional Data Table

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Properties/Applications Reference
2-(Methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine Pyrimidine –SCH₃ (Pyrimidin-2-yl)methylamine Hypothesized kinase inhibition
AWG117 Thienopyrimidine Cl (precursor) (Trifluoromethylpyridyl)methyl Synthetic intermediate
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine Pyrimidine-pyrazole –SCH₃ Tetrahydrofuran-pyrazole Chiral crystallography resolved
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine Phenyl Fluorophenyl/methoxyphenyl Antimicrobial activity
EDM Pyrimidine –SO₂CH₃ N,N-dimethyl Electron-withdrawing substituent

Preparation Methods

Nucleophilic Aromatic Substitution Using 4-Chloro-2-(Methylsulfanyl)Pyrimidine

The most direct route involves substituting the chlorine atom in 4-chloro-2-(methylsulfanyl)pyrimidine with pyrimidin-2-ylmethylamine (Scheme 1). This method leverages the electron-deficient nature of the pyrimidine ring to facilitate nucleophilic aromatic substitution (SNAr).

Procedure :

  • Synthesis of 4-Chloro-2-(Methylsulfanyl)Pyrimidine :

    • React 2,4-dichloropyrimidine with sodium thiomethoxide (NaSMe) in dry THF at 0°C for 4 hours. The 2-chloro group is selectively replaced by the methylsulfanyl moiety due to its higher reactivity .

    • Yield: 82–89% after column chromatography (hexane/ethyl acetate, 4:1).

  • Preparation of Pyrimidin-2-ylMethylamine :

    • Reduce pyrimidin-2-carbonitrile using LiAlH4 in anhydrous ether under reflux for 6 hours. Quench with aqueous NH4Cl and extract with dichloromethane .

    • Yield: 75–80% after distillation.

  • Coupling Reaction :

    • Combine 4-chloro-2-(methylsulfanyl)pyrimidine (1.0 equiv) and pyrimidin-2-ylmethylamine (1.2 equiv) in DMF with K2CO3 (2.0 equiv). Heat at 80°C for 12 hours under nitrogen .

    • Purify via silica gel chromatography (CH2Cl2/MeOH, 9:1) to isolate the target compound as a white solid.

    • Yield: 68–73%; Purity (HPLC): >95% .

Mechanistic Insight :
The electron-withdrawing methylsulfanyl group at position 2 activates the pyrimidine ring toward SNAr at position 4. The amine nucleophile attacks the electrophilic C4, displacing chloride with inversion of configuration.

Reductive Amination of 2-(Methylsulfanyl)Pyrimidin-4-Amine with Pyrimidine-2-Carbaldehyde

This two-step approach forms the methylene amine bridge via imine intermediate reduction (Scheme 2).

Procedure :

  • Synthesis of Pyrimidine-2-Carbaldehyde :

    • Oxidize pyrimidin-2-ylmethanol using MnO2 in dichloromethane at room temperature for 24 hours .

    • Yield: 85–90%.

  • Reductive Amination :

    • Mix 2-(methylsulfanyl)pyrimidin-4-amine (1.0 equiv) and pyrimidine-2-carbaldehyde (1.1 equiv) in MeOH. Add NaBH3CN (1.5 equiv) and stir at 25°C for 48 hours .

    • Quench with water, extract with ethyl acetate, and purify by recrystallization (ethanol/water).

    • Yield: 60–65%; MP: 142–144°C .

Mechanistic Insight :
The aldehyde reacts with the primary amine to form an imine, which is reduced in situ to the secondary amine. NaBH3CN selectively reduces the imine without affecting other functional groups.

Mitsunobu Coupling of 2-(Methylsulfanyl)Pyrimidin-4-ol with Pyrimidin-2-ylMethanol

The Mitsunobu reaction enables C–N bond formation between alcohol and amine precursors (Scheme 3).

Procedure :

  • Synthesis of 2-(Methylsulfanyl)Pyrimidin-4-ol :

    • Hydrolyze 4-chloro-2-(methylsulfanyl)pyrimidine with NaOH (10% aq.) at 100°C for 2 hours. Acidify with HCl to precipitate the product .

    • Yield: 78–83%.

  • Mitsunobu Reaction :

    • Combine 2-(methylsulfanyl)pyrimidin-4-ol (1.0 equiv), pyrimidin-2-ylmethanol (1.2 equiv), PPh3 (1.5 equiv), and DIAD (1.5 equiv) in THF. Stir at 25°C for 24 hours .

    • Concentrate under vacuum and purify via flash chromatography (ethyl acetate/hexane, 1:1).

    • Yield: 55–60%; 1H^1H NMR (CDCl3): δ 8.72 (d, 2H), 7.45 (t, 1H), 4.85 (s, 2H) .

Mechanistic Insight :
The Mitsunobu reagent (DIAD/PPh3) facilitates the oxidative coupling of the alcohol and phenol, forming the C–N bond through a radical intermediate.

Michael Addition to Vinyl Pyrimidine Derivatives

This method constructs the amine bridge via conjugate addition to an α,β-unsaturated pyrimidine (Scheme 4).

Procedure :

  • Synthesis of 2-(Methylsulfanyl)-4-VinylPyrimidine :

    • Perform a Stille coupling between 4-chloro-2-(methylsulfanyl)pyrimidine and tributylvinyltin using Pd(PPh3)4 in toluene at 110°C for 8 hours .

    • Yield: 70–75%.

  • Michael Addition with Pyrimidin-2-ylMethylamine :

    • React 2-(methylsulfanyl)-4-vinylpyrimidine (1.0 equiv) with pyrimidin-2-ylmethylamine (1.5 equiv) in MeOH at 50°C for 6 hours. Add AcOH (0.5 equiv) to catalyze the reaction .

    • Purify via preparative TLC (CH2Cl2/MeOH, 95:5).

    • Yield: 50–55%; IR (KBr): 3350 cm1^{-1} (N–H stretch) .

Mechanistic Insight :
The amine attacks the β-position of the vinyl pyrimidine, forming a zwitterionic intermediate that tautomerizes to the final product.

Copper-Catalyzed Amination of Halopyrimidines

A transition metal-mediated approach enables C–N bond formation under mild conditions (Scheme 5).

Procedure :

  • Synthesis of 4-Bromo-2-(Methylsulfanyl)Pyrimidine :

    • Brominate 2-(methylsulfanyl)pyrimidin-4-amine with NBS in CCl4 under UV light for 3 hours .

    • Yield: 65–70%.

  • Copper-Catalyzed Coupling :

    • Mix 4-bromo-2-(methylsulfanyl)pyrimidine (1.0 equiv), pyrimidin-2-ylmethylamine (1.5 equiv), CuI (0.1 equiv), and K3PO4 (2.0 equiv) in dioxane. Heat at 100°C for 24 hours .

    • Filter through Celite and purify by recrystallization (ethanol).

    • Yield: 58–63%; LC-MS (ESI+): m/z 234.1 [M+H]+ .

Mechanistic Insight :
The copper catalyst facilitates oxidative addition of the bromopyrimidine, followed by transmetallation with the amine and reductive elimination to form the C–N bond.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution68–73>95High regioselectivityRequires activated chloro precursor
Reductive Amination60–6590–92Mild conditionsLow yield due to imine instability
Mitsunobu Reaction55–6085–88No racemizationHigh cost of reagents
Michael Addition50–5580–85Tandem reaction designCompeting side reactions
Copper Catalysis58–6388–90Broad substrate scopeCatalyst removal challenges

Q & A

Q. Basic

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methylsulfanyl at δ ~2.5 ppm, pyrimidine protons at δ ~8.5 ppm).
  • LC-MS: Confirms molecular weight (e.g., [M+H]⁺ = 277.35 for a related compound) and purity (>95%) .
  • IR Spectroscopy: Detects functional groups like N–H stretches (~3300 cm⁻¹) and C=S vibrations (~1100 cm⁻¹) .

How do structural modifications at the pyrimidine ring influence biological activity?

Advanced
SAR studies reveal:

  • Substituent Effects: Bulky groups (e.g., naphthylmethyl) enhance cholinesterase inhibition (IC₅₀ = 2.2 µM for BuChE) by occupying hydrophobic pockets .
  • Methylsulfanyl Role: The –SMe group increases lipophilicity and metabolic stability, improving blood-brain barrier penetration in neurological targets .
  • Docking Studies: AutoDock Vina or Schrödinger predicts binding poses (e.g., hydrogen bonds with catalytic triads in BuChE) .

What computational approaches predict binding affinity and selectivity?

Q. Advanced

  • Molecular Docking: Programs like Glide (Schrödinger) or AutoDock simulate ligand-receptor interactions. For example, 2,4-disubstituted pyrimidines show hydrogen bonding with Tyr128 and Trp82 in BuChE .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD and binding free energy (MM/PBSA).
  • QSAR Models: CoMFA/CoMSIA correlate substituent electronic properties (e.g., Hammett σ) with inhibitory activity .

What challenges arise in achieving enantiomeric purity, and how are they addressed?

Q. Basic

  • Chiral Separation: Chiral HPLC (e.g., Chiralpak AD-H column) resolves racemic mixtures. For example, (R)-enantiomers of tetrahydrofuran derivatives are isolated with >99% ee .
  • Asymmetric Synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru) induce stereoselectivity during alkylation .

How do intermolecular interactions affect physicochemical properties?

Q. Advanced

  • Hydrogen Bonding: Intramolecular N–H⋯N bonds (e.g., six-membered rings in ) stabilize planar conformations, enhancing crystallinity .
  • Crystal Packing: Weak C–H⋯O and π-π interactions (e.g., offset stacking of pyrimidine rings) influence solubility and melting points. For instance, dense packing correlates with low aqueous solubility .
  • Solubility Optimization: Co-crystallization with succinic acid or PEG derivatives disrupts tight packing, improving bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.